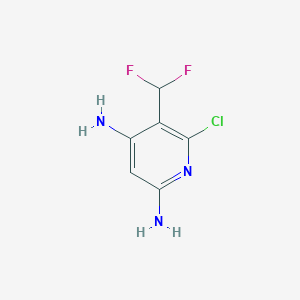
1-Dibutoxyphosphorylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dibutoxyphosphorylpentane is an organic compound characterized by the presence of a phosphoryl group bonded to a pentane backbone with two butoxy substituents
Preparation Methods
The synthesis of 1-Dibutoxyphosphorylpentane typically involves the reaction of phosphoryl chloride with butanol in the presence of a base, followed by the addition of pentane. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1-Dibutoxyphosphorylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: Nucleophilic substitution reactions are common, where the butoxy groups can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of phosphoric acid derivatives.
Scientific Research Applications
1-Dibutoxyphosphorylpentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Dibutoxyphosphorylpentane involves its interaction with molecular targets through its phosphoryl group. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the context. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action.
Comparison with Similar Compounds
1-Dibutoxyphosphorylpentane can be compared with other phosphoryl-containing compounds such as:
Properties
Molecular Formula |
C13H29O3P |
|---|---|
Molecular Weight |
264.34 g/mol |
IUPAC Name |
1-dibutoxyphosphorylpentane |
InChI |
InChI=1S/C13H29O3P/c1-4-7-10-13-17(14,15-11-8-5-2)16-12-9-6-3/h4-13H2,1-3H3 |
InChI Key |
DNQUCFAIFMXLHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B12958268.png)


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)







